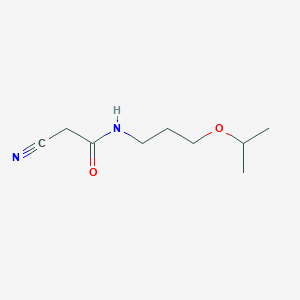

2-cyano-N-(3-isopropoxypropyl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-(3-propan-2-yloxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBXIQGNRWMCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429335 | |

| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-49-9 | |

| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-2-cyano-N-(3-isopropoxypropyl)acetamide

Abstract

This document provides a comprehensive technical overview of 2-cyano-N-(3-isopropoxypropyl)acetamide, a specialized organic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. The guide elucidates its chemical identity, physicochemical properties, and established synthetic pathways. Furthermore, it details an illustrative experimental protocol for its preparation and characterization, discusses its role as a key intermediate for heterocyclic synthesis, and outlines critical safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound's synthesis and application.

Chemical Identity and Properties

Nomenclature and Identifiers

2-cyano-N-(3-isopropoxypropyl)acetamide is a member of the N-substituted cyanoacetamide class. Its structure incorporates a nitrile group, an amide linkage, and an isopropoxypropyl side chain, which impart unique reactivity and physical properties.

| Identifier | Value | Source |

| CAS Number | 15029-49-9 | [1] |

| Molecular Formula | C₉H₁₆N₂O₂ | [1][2] |

| IUPAC Name | 2-cyano-N-(3-isopropoxypropyl)acetamide | [3] |

| Synonym | acetamide, 2-cyano-N-[3-(1-methylethoxy)propyl]- | [1] |

| InChI | InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | [3] |

| InChIKey | JNBXIQGNRWMCOZ-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)OCCCNC(=O)CC#N | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation studies. The data below summarizes key computed and experimentally derived properties.

| Property | Value | Source |

| Molecular Weight | 184.24 g/mol | [1][2] |

| Monoisotopic Mass | 184.12119 Da | [3] |

| XlogP (Predicted) | 0.4 | [3] |

| Physical Form | Expected to be a liquid or low-melting solid at STP |

Synthesis and Mechanism

Synthetic Pathway: Amidation of Ethyl Cyanoacetate

The most direct and widely adopted method for synthesizing N-substituted cyanoacetamides is the aminolysis (amidation) of an alkyl cyanoacetate, such as ethyl cyanoacetate, with a corresponding primary amine.[4][5] This approach is favored for its efficiency and the broad availability of starting materials. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the stable amide bond.

The causality behind this choice of pathway lies in its atom economy and operational simplicity. The reaction can often be driven to completion by heating, and in some cases, by removing the alcohol byproduct (e.g., ethanol) to shift the equilibrium, in accordance with Le Châtelier's principle.[6]

Caption: General synthesis via nucleophilic acyl substitution.

Mechanistic Insights

The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The primary amine, 3-isopropoxypropan-1-amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final proton transfer step yields the final amide product and ethanol. The presence of the electron-withdrawing cyano group activates the adjacent methylene protons, a key feature that makes this class of compounds valuable synthons for subsequent reactions.[5]

Applications in Research and Development

Role as a Versatile Synthetic Intermediate

2-cyano-N-(3-isopropoxypropyl)acetamide is not typically an end-product but rather a highly valuable intermediate. Cyanoacetamide derivatives are renowned for their utility in constructing a wide range of heterocyclic compounds, which form the core of many pharmaceutical agents.[7][8] The molecule possesses three key reactive sites:

-

The Active Methylene Group: The protons between the cyano and carbonyl groups are acidic and can be easily deprotonated, allowing for a variety of condensation reactions (e.g., Knoevenagel condensation).[5]

-

The Nitrile Group: The cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles like pyridines and pyrimidines.[9]

-

The Amide Group: The N-H proton can also be involved in cyclization pathways.

This polyfunctional nature allows chemists to use cyanoacetamides as precursors for complex molecular architectures, including quinolines, pyridones, and other pharmacologically relevant scaffolds.[9][10]

Potential Biological Activities

While specific biological data for 2-cyano-N-(3-isopropoxypropyl)acetamide is not widely published, the broader class of cyanoacetamide derivatives has demonstrated a wide spectrum of biological activities. They are integral to the synthesis of compounds investigated as anti-cancer, anti-inflammatory, and antimicrobial agents.[5][7] Therefore, this molecule serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Experimental Protocols

Illustrative Synthesis Protocol

This protocol is a self-validating system, incorporating reaction monitoring and product purification to ensure the integrity of the final compound. It is based on established methods for the synthesis of N-substituted cyanoacetamides.[4][6]

Materials:

-

3-Isopropoxypropan-1-amine (1.0 eq)

-

Ethyl cyanoacetate (1.05 eq)

-

Toluene (as solvent)

-

Anhydrous Magnesium Sulfate (for drying)

-

Ethyl acetate and Hexanes (for chromatography)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

NMR Spectrometer, FT-IR Spectrometer

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 3-isopropoxypropan-1-amine (e.g., 10 mmol, 1.17 g) and toluene (100 mL). Begin stirring.

-

Reagent Addition: Add ethyl cyanoacetate (10.5 mmol, 1.19 g) to the flask.

-

Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 6-12 hours. The causality for refluxing is to provide sufficient activation energy for the amidation reaction to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent), observing the consumption of the starting amine.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in ethyl acetate and purify via column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure product.

-

Characterization: Combine the pure fractions, remove the solvent via rotary evaporation, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Caption: Workflow for synthesis and purification.

Safety and Handling

Hazard Identification

While a specific Safety Data Sheet (SDS) for 2-cyano-N-(3-isopropoxypropyl)acetamide is not publicly available, the hazards can be inferred from related acetamide and cyanoacetamide compounds.[11][12] All new compounds should be handled as potentially hazardous.

| Hazard Class | Description | Precautionary Statement Reference |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [13] |

| Skin Irritation | May cause skin irritation. | [12] |

| Eye Irritation | May cause serious eye irritation. | [12] |

| Carcinogenicity | Some simple amides like acetamide are suspected of causing cancer. | [14] |

Recommended Handling Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[15]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]

Conclusion

2-cyano-N-(3-isopropoxypropyl)acetamide, identified by CAS number 15029-49-9, is a valuable chemical intermediate. Its synthesis is readily achievable through standard amidation procedures. The true value of this compound lies in the reactivity of its cyano and active methylene groups, which makes it a powerful synthon for the construction of diverse and complex heterocyclic molecules. This positions it as a key building block for academic and industrial researchers engaged in the discovery of new pharmaceuticals and functional materials. Proper adherence to safety protocols is essential when handling this and related compounds.

References

- BenchChem. (2025). Experimental procedure for synthesizing N-substituted cyanoacetamides.

-

Amerigo Scientific. 2-Cyano-N-(3-isopropoxypropyl)acetamide. Retrieved from [Link]

- Santa Cruz Biotechnology. Acetamide Safety Information.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed [Table]. Retrieved from [Link]

-

Penta Chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

- Scribd. (n.d.). Acetamide Notes.

- Abdelhamid, I. A., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides.

- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.

- Wang, K., & Dömling, A. (2011). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC - NIH.

-

Wikipedia. Cyanoacetamide. Retrieved from [Link]

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.

-

PubChemLite. 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2). Retrieved from [Link]

-

PubChem. 2-Cyano-N-methylacetamide. Retrieved from [Link]

-

PubChem. 2-Amino-2-cyanoacetamide. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide.

Sources

- 1. 2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 2. 2-CYANO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE [amp.chemicalbook.com]

- 3. PubChemLite - 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 13. 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. archpdfs.lps.org [archpdfs.lps.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Molecular Weight of 2-cyano-N-(3-isopropoxypropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular weight of 2-cyano-N-(3-isopropoxypropyl)acetamide, a key physicochemical parameter essential for research, development, and quality control in the chemical and pharmaceutical sciences. This document elucidates the theoretical calculation of its molecular and monoisotopic mass, discusses the principles and applications of mass spectrometry for empirical verification, and details relevant analytical methodologies for the characterization of acetamide derivatives. By integrating theoretical principles with practical applications, this guide serves as a comprehensive resource for scientists and professionals engaged in the study and utilization of this compound.

Introduction to 2-cyano-N-(3-isopropoxypropyl)acetamide

2-cyano-N-(3-isopropoxypropyl)acetamide is a chemical compound belonging to the class of cyanoacetamides. These compounds are characterized by a nitrile group and an acetamide functional group, making them versatile intermediates in organic synthesis. The broader family of acetamide derivatives is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include roles as enzyme inhibitors and intermediates in the synthesis of heterocyclic compounds with therapeutic potential.[1] An accurate understanding of the molecular weight of 2-cyano-N-(3-isopropoxypropyl)acetamide is the foundation for its quantitative analysis, formulation, and interpretation of its biological activity.

Physicochemical Properties and Molecular Weight

The fundamental identity of a chemical compound is defined by its molecular formula and structure. These, in turn, determine its molecular weight, a critical parameter for stoichiometric calculations, solution preparation, and analytical characterization.

Chemical Structure and Formula

The structure of 2-cyano-N-(3-isopropoxypropyl)acetamide comprises a cyanoacetamide core linked to a 3-isopropoxypropyl group via an amide bond.

Systematic Name: 2-cyano-N-(3-isopropoxypropyl)acetamide CAS Number: 15029-49-9[2] Molecular Formula: C9H16N2O2[2][3]

The molecular formula was determined through elemental analysis and confirmed by high-resolution mass spectrometry.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u):

-

Carbon (C): 9 atoms × 12.011 u/atom = 108.099 u

-

Hydrogen (H): 16 atoms × 1.008 u/atom = 16.128 u

-

Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u/atom = 31.998 u

Molecular Weight (MW) = 108.099 + 16.128 + 28.014 + 31.998 = 184.239 u

For practical laboratory and commercial purposes, this is typically rounded to 184.24 g/mol .[2][3]

Monoisotopic Mass

In mass spectrometry, the monoisotopic mass is often more relevant. This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (C: 12.000000 u, H: 1.007825 u, N: 14.003074 u, O: 15.994915 u).

-

Carbon (¹²C): 9 × 12.000000 = 108.000000

-

Hydrogen (¹H): 16 × 1.007825 = 16.125200

-

Nitrogen (¹⁴N): 2 × 14.003074 = 28.006148

-

Oxygen (¹⁶O): 2 × 15.994915 = 31.989830

Monoisotopic Mass = 108.000000 + 16.125200 + 28.006148 + 31.989830 = 184.121178 Da

This precise mass is crucial for high-resolution mass spectrometry, enabling the unambiguous identification of the compound. A predicted monoisotopic mass is reported as 184.12119 Da.[4]

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H16N2O2 | [2][3] |

| Molecular Weight | 184.24 g/mol | [2][3] |

| Monoisotopic Mass | 184.12119 Da | [4] |

| CAS Number | 15029-49-9 | [2] |

| SMILES | CC(C)OCCCNC(=O)CC#N | [4] |

| InChI | InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) | [4] |

Analytical Methodologies for Molecular Weight Determination and Characterization

The empirical determination and confirmation of the molecular weight of 2-cyano-N-(3-isopropoxypropyl)acetamide, along with its purity and structure, rely on a suite of modern analytical techniques. The choice of method is dictated by the research objective, whether it is routine quality control or detailed structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

-

Workflow for MS Analysis:

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

-

Expected Adducts: In techniques like Electrospray Ionization (ESI), the molecule is often observed as protonated or sodiated adducts.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities prior to analysis and for quantifying its concentration.

-

High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantification of acetamide derivatives.[5]

-

Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase.

-

Typical Protocol Outline:

-

Instrumentation: HPLC system with a UV-Vis or MS detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.[5]

-

Detection: UV detection at a wavelength determined by the compound's chromophore or, for higher specificity, mass spectrometry.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

-

Principle: The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer.

-

Considerations: Thermal degradation can be a concern for some acetamide derivatives, potentially leading to the formation of artifacts.[6] Cool-on-column injection techniques can mitigate this issue.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a direct measure of molecular weight, NMR provides invaluable structural information that complements MS data. ¹H and ¹³C NMR spectra can confirm the presence of all expected functional groups (isopropoxy, propyl chain, amide, cyano) and their connectivity, thus validating the structure corresponding to the measured molecular weight.

Synthesis and Relevance in Drug Development

2-cyano-N-(3-isopropoxypropyl)acetamide is synthesized through standard organic chemistry reactions. A plausible synthetic route involves the acylation of 3-isopropoxypropan-1-amine with a cyanoacetic acid derivative.

-

General Synthetic Pathway:

Caption: General Synthetic Scheme for 2-cyano-N-(3-isopropoxypropyl)acetamide.

The cyanoacetamide scaffold is a key building block in the synthesis of more complex molecules. In drug development, acetamide derivatives are explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1] Structural modifications to the acetamide scaffold can significantly influence a compound's biological activity, bioavailability, and pharmacokinetic properties.[1][7]

Conclusion

The molecular weight of 2-cyano-N-(3-isopropoxypropyl)acetamide is a fundamental constant, established as 184.24 g/mol based on its molecular formula of C9H16N2O2 . This value, along with its precise monoisotopic mass of 184.12119 Da , is critical for all quantitative aspects of its handling and analysis. The verification of this molecular weight is routinely achieved through mass spectrometry, often coupled with chromatographic techniques for purification and quantification. A thorough understanding of these principles and methodologies is essential for researchers and professionals in the fields of chemical synthesis, analytical chemistry, and drug discovery.

References

-

Amerigo Scientific. 2-Cyano-N-(3-isopropoxypropyl)acetamide. [Link]

-

Journal of Agricultural and Food Chemistry. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. [Link]

-

PubChemLite. 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2). [Link]

- Google Patents.

-

Wikipedia. Cyanoacetamide. [Link]

-

Digital Commons @ NJIT. Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 3. 2-CYANO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE [amp.chemicalbook.com]

- 4. PubChemLite - 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

An In-depth Technical Guide to 2-cyano-N-(3-isopropoxypropyl)acetamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(3-isopropoxypropyl)acetamide is a member of the N-substituted cyanoacetamide family, a class of compounds recognized for their versatile reactivity and significant potential in medicinal chemistry and organic synthesis.[1][2] The molecule incorporates a reactive cyanoacetamide core, which is a valuable pharmacophore and a key building block for a variety of heterocyclic systems. This guide provides a comprehensive overview of the known and anticipated chemical properties, a validated synthesis protocol, and a discussion of the potential applications of 2-cyano-N-(3-isopropoxypropyl)acetamide, with a focus on its relevance to drug discovery and development.

Molecular and Physicochemical Profile

While specific experimental data for 2-cyano-N-(3-isopropoxypropyl)acetamide is not extensively documented in publicly available literature, its fundamental properties can be reliably predicted based on its structure and data from closely related analogues.

Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 15029-49-9 | [3][4] |

| Molecular Formula | C₉H₁₆N₂O₂ | [3][4][5] |

| Molecular Weight | 184.24 g/mol | [3][4] |

| IUPAC Name | 2-cyano-N-(3-isopropoxypropyl)acetamide | [5] |

| SMILES | CC(C)OCCCNC(=O)CC#N | [5] |

| InChI Key | JNBXIQGNRWMCOZ-UHFFFAOYSA-N | [5] |

Predicted Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of 2-cyano-N-(3-isopropoxypropyl)acetamide has not been reported. The following table presents predicted values and data from analogous compounds to provide a working reference for researchers.

| Property | Predicted/Analogous Value | Notes |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Based on the properties of similar N-substituted acetamides. |

| Melting Point | Not available. | For comparison, 2-cyanoacetamide has a melting point of 119-121 °C.[6] |

| Boiling Point | Not available. | N-substituted acetamides generally have high boiling points. |

| Solubility | Expected to be soluble in a range of organic solvents such as alcohols, and chlorinated solvents. | The isopropoxypropyl group may impart some solubility in less polar solvents. |

| XlogP | 0.4 | [5] |

Synthesis and Mechanistic Insights

The synthesis of N-substituted cyanoacetamides is a well-established area of organic chemistry.[2][7] The most common and efficient method involves the nucleophilic acyl substitution of an alkyl cyanoacetate with a primary or secondary amine.[2]

Proposed Synthesis Workflow

The synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide can be readily achieved through the reaction of ethyl cyanoacetate with 3-isopropoxypropan-1-amine. This reaction is typically performed at elevated temperatures, and can be conducted with or without a solvent.

Caption: Proposed synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for the synthesis of N-substituted cyanoacetamides.[2]

Materials:

-

Ethyl cyanoacetate

-

3-Isopropoxypropan-1-amine

-

Ethanol (for purification)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of ethyl cyanoacetate and 3-isopropoxypropan-1-amine.

-

Reaction Conditions: Heat the reaction mixture with stirring to 80-100 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Heating: The aminolysis of the ester is an equilibrium process. Driving off the ethanol byproduct and providing thermal energy helps to push the reaction to completion.

-

Solvent-free option: For many amine-ester condensations, running the reaction neat (without solvent) can be more efficient and simplifies purification.

-

Purification: Recrystallization is an effective method for purifying solid products, while column chromatography is suitable for oils or for separating closely related impurities.

Spectroscopic and Structural Characterization

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropoxy group (a doublet and a septet), methylene protons of the propyl chain, the methylene group adjacent to the cyano group, and a broad signal for the amide N-H. |

| ¹³C NMR | Resonances for the carbonyl carbon, the cyano carbon, and the various aliphatic carbons in the isopropoxypropyl chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches (around 2850-3000 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (184.24 g/mol ). Predicted adducts include [M+H]⁺ at m/z 185.12847 and [M+Na]⁺ at m/z 207.11041.[5] |

Reactivity and Potential for Further Functionalization

The chemical reactivity of 2-cyano-N-(3-isopropoxypropyl)acetamide is primarily dictated by the cyanoacetamide moiety. This functional group offers several avenues for further chemical modification, making it a valuable intermediate in multi-step syntheses.

Sources

- 1. DBNPA - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-CYANO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE [amp.chemicalbook.com]

- 4. 2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 5. PubChemLite - 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Synthesis-of-2-cyano-N-(3-isopropoxypropyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-cyano-N-(3-isopropoxypropyl)acetamide, a substituted cyanoacetamide derivative. N-substituted cyanoacetamides are crucial building blocks in organic and medicinal chemistry, serving as versatile precursors for a wide array of heterocyclic compounds with significant pharmacological activities.[1] This document details the most efficient and industrially relevant synthetic route, grounded in the principles of nucleophilic acyl substitution. We will explore the retrosynthetic analysis, reaction mechanism, detailed experimental protocols, safety considerations, and characterization of the target molecule. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

N-substituted cyanoacetamides are a class of organic compounds characterized by a reactive methylene group positioned between a nitrile and an amide carbonyl group.[1] This unique structural motif makes them highly valuable intermediates in the synthesis of diverse heterocyclic systems such as pyridones, pyrimidines, and quinolines.[1][2][3] The inherent reactivity and polyfunctional nature of these molecules have cemented their role in the development of novel therapeutic agents and functional materials.[3]

The target molecule of this guide, 2-cyano-N-(3-isopropoxypropyl)acetamide (CAS No. 15029-49-9), incorporates a flexible isopropoxypropyl side chain, a feature often explored in medicinal chemistry to modulate pharmacokinetic properties.[4] The efficient and scalable synthesis of this compound is therefore of significant interest. The most direct and economical pathway involves the formation of an amide bond between a cyanoacetic acid derivative and the corresponding primary amine, 3-isopropoxypropylamine.[1][3]

Retrosynthetic Analysis and Synthesis Design

The logical design of a synthetic pathway begins with a retrosynthetic analysis. For 2-cyano-N-(3-isopropoxypropyl)acetamide, the most strategic disconnection is the amide C-N bond. This bond is reliably formed through nucleophilic acyl substitution, a cornerstone reaction in organic synthesis.

This disconnection simplifies the target molecule into two readily available starting materials:

-

A Cyanoacetyl Synthon: Typically an activated form of cyanoacetic acid, such as an alkyl cyanoacetate (e.g., ethyl cyanoacetate).

-

An Amine Synthon: The primary amine, 3-isopropoxypropylamine.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Aminolysis of Ethyl Cyanoacetate

The forward synthesis is achieved through the direct aminolysis of an alkyl cyanoacetate, most commonly ethyl cyanoacetate, with 3-isopropoxypropylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine displaces the alkoxy group of the ester to form the more stable amide.[5][6]

The choice of ethyl cyanoacetate is strategic due to its commercial availability, favorable reactivity, and the benign nature of the ethanol byproduct.[5][7][8] The reaction can be performed under thermal conditions, either neat (solvent-free) or in a high-boiling solvent to facilitate completion.[1][3]

Caption: Forward synthesis via aminolysis reaction.

Mechanistic Causality

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-isopropoxypropylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as a leaving group.

-

Proton Transfer: The ethoxide, a moderately strong base, abstracts a proton from the newly formed, positively charged amide nitrogen to generate the final neutral amide product and ethanol.

This mechanism explains the choice of reactants: a primary amine is a competent nucleophile, and the ester carbonyl provides a suitable electrophilic site. Heating the reaction provides the necessary activation energy to overcome the energy barrier for the formation of the tetrahedral intermediate.

Experimental Protocol: Conventional Thermal Synthesis

This protocol is adapted from established general procedures for the synthesis of N-substituted cyanoacetamides.[1][6]

Materials and Equipment

-

Reagents:

-

Ethyl Cyanoacetate (C₅H₇NO₂, MW: 113.12 g/mol )

-

3-Isopropoxypropylamine (C₆H₁₅NO, MW: 117.19 g/mol )

-

Deionized Water

-

Ethanol (for recrystallization, optional)

-

-

Equipment:

-

Round-bottom flask (sized appropriately for the scale)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of ethyl cyanoacetate and 3-isopropoxypropylamine. For example, for a 0.1 mole scale reaction, use 11.31 g of ethyl cyanoacetate and 11.72 g of 3-isopropoxypropylamine. While the reaction can be run neat, a high-boiling solvent like toluene or DMF can be used if desired.

-

Heating: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to 100-120°C with vigorous stirring.[1]

-

Reaction Monitoring: Monitor the progress of the reaction over several hours (typically 4-10 hours).[1] The reaction can be tracked by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) to observe the consumption of the starting materials.[1]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add a significant volume of cold deionized water (e.g., 150-200 mL) to the reaction mixture while stirring.[1] The product, being organic and often solid or an oil, will precipitate out of the aqueous solution.

-

Filtration: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid cake with additional portions of cold deionized water to remove any water-soluble impurities.

-

Drying and Purification: Air-dry the collected product. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a product of high purity. The final product, 2-cyano-N-(3-isopropoxypropyl)acetamide, is expected to be a solid or a high-boiling oil at room temperature.

Data and Process Parameters

The following table summarizes the key parameters for the described synthesis. Yields are estimates based on typical outcomes for this class of reaction.

| Parameter | Value / Description | Rationale & Field Insight |

| Reactant Ratio | 1:1 (Amine:Ester) | An equimolar ratio is typically sufficient. A slight excess of the amine can be used to drive the reaction to completion but may complicate purification. |

| Solvent | Neat (Solvent-free) or Toluene | Running the reaction neat is economical and simplifies work-up. Toluene can be used to ensure homogeneity and control the temperature via reflux. |

| Temperature | 100 - 120 °C | Provides sufficient thermal energy to overcome the activation barrier for aminolysis without causing significant decomposition of reactants or product.[1] |

| Reaction Time | 4 - 10 hours | The duration is dependent on scale and temperature. Monitoring by TLC is crucial to avoid unnecessarily long heating times.[1] |

| Typical Yield | 80 - 95% | This reaction is generally high-yielding due to the thermodynamic stability of the amide bond formed. |

| Purification | Precipitation / Recrystallization | A simple and effective method for isolating the product from the ethanol byproduct and any unreacted starting materials. |

Safety and Handling

Proper laboratory safety protocols must be followed at all times.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Chemical Hazards:

-

Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin.[1]

-

3-Isopropoxypropylamine: Primary amines can be corrosive and toxic. Handle with care.

-

High Temperatures: Use caution when working with the heating mantle to avoid thermal burns.

-

Always consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Characterization

The identity and purity of the synthesized 2-cyano-N-(3-isopropoxypropyl)acetamide (Molecular Formula: C₉H₁₆N₂O₂, Molecular Weight: 184.24 g/mol ) should be confirmed using standard analytical techniques:[4][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of all protons and carbons.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (~2250 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and N-H bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Predicted m/z for [M+H]⁺ is 185.12847.[10]

Conclusion

The synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide is most effectively achieved via the direct thermal amidation of ethyl cyanoacetate with 3-isopropoxypropylamine. This method is robust, high-yielding, and relies on readily available starting materials. The procedure is straightforward, involving a simple heating step followed by precipitation, making it suitable for both laboratory-scale synthesis and potential industrial scale-up. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this and other related N-substituted cyanoacetamide derivatives.

References

- Experimental procedure for synthesizing N-substituted cyanoacetamides. - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUaCjWfGlhRaZzGchL7GzqtfXgDZagAdVawH4ZUN3v8CUI3mm83J_ynsjwZrA-tAYkxr2SQKQX-6hux64EpyMbc5QUQPchRymJGDsz202vxSYUvDPI5Kkhm-CAJYITzYmcvogJtD9miFawTv8tuE5UD4PhGRMdDNoWJirbWdv-qjnbXYIjQsVcrHwCm4MvZd9vt-yt-ym_TdSspP4z3jizI90=]

- 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfZr3HV62rCBTsSCnHKPjgtv3D6GYNAze2n2ExnsxsPH0AUa4h0EAyz3yUqZwyPCAWScxUdgzwcELQ5TEwSlyK6sqcWkTV8pjE3FpSvgKiEgdXULMJidMD8N3pC8aybTtCarM_CZwmTOjP6YiQ]

- 2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1cvzc61pr2pPXnBWny5DRL3kUfqNBEexbaj3klvILtV73mwCgn9Haa7jnaVi2nv1FUFzqWDvwpF2LPRjQmlJQwxXwjUoawfSoFLFfI9ZDcAEQFgotCr_Zt_djXj32_Ex_FjaCFvp54hjaXpKr8LFL_k11N8Si9dolgnlI3UYGvmnNCIQZC5_Gu7sm4UxdfItt6aM=]

- Ethyl cyanoacetate - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC9py2jzzn4pj9uKglUEoavHrddzGUAkqpwtImrOXR6bh1Y9jev_R7AEX7TTFFmRCoSWW-zyMX-QlpBvFqy6ZqagzpwlsbEyvPU7pRUyxwftlNcXBUTSuAb9BKF53oRtJsXvZ2zXRAzFo8AA==]

- Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfPu5HEBkUeBRVBJlBATwwIyvB8EAfspebsaCcysDNZMsv_GG81IMFz0PxZDypsA1LLO0hB8cuidiTILS6dzJjkkooYWMzB-KvQfksxQ0f2feBG-AjdnWPmpjH3_rzV_WK5rdgoLeuq61nNYtYpq5PUsdit0lMVxGzbMHpfrTJ5SVV2REj-pNNmZvyhOiWIKw9DpgtrDGdu5BmSkjmald2nMu6MF2YJMrueJrLD0PKo6wJm5ElhpvzU0B-J1wIqraasY1KcRYPlyxNXKRm07MmMe0_2O8=]

- Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgV6RT2mD1z92PYL5amTUfblSwdPY2rhAjOOKzyFwM41jM-WQljWhyhY-oHflAmo_f7-7qRVaCq81itS7LBM_uB9ToithhGK3F5DdfLWKTrO9mCiHl4jkkHaZBpTTnotSnj396w__k-VHfYcE=]

- Synthesis of cyanoacetamide derivatives 2aed | Download Table - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIQEucu9iHFAWUTrDjJsry8pqqwm39pXbyfwXmtzYglmKZPayDCy11ryCDCZFwmjXotcrTu5DfoNjal-s8VsF-uH3vBDzOtqW7JZRQIcaZbEVAdDiITwpOZylhN5x5IohQVv1TK-a68WOFXhr3hzcTigiThz59ge2Y2rqy6xnfMYGIHmNU7ru9eFxR-R6h-EaEMq8ms2MKeh3kcmP]

- Rapid, Low-Temperature Amidation of Ethyl Cyanoacetate (II) with Lithium Amides Derived from Primary and Secondary Amines (I). | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJKBmgFODyIxCOiGhX0y7nMSmXvn_itXZdktN55-7prBB4MYAVL9c9hiDVAb0i1he4YATF3YGAVeLRvMYSmjYGgu_tHWfqaB1PWchJ_64XchDu833J69EJXN9hfmkMdJ6I-bYS2exAQs9edV3_vhxpUwDz6COZSX2HDzeDAeDbDmzQDomWHphyYnX4fOUl7OTibH6Vi3KK5jw0xjWjKdo8h4sbeb6eXmkpLCUIymdJPa3duydb3r8WJPrl8WfZqylRKX5pwg13CMs2IzB_fBXr3B5EbQnCFZoOxA4MEXLFOBOqluJFzxMk9WNTw-fm50lfydWtV5I4Pk9Cmw==]

- Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4S9biVwz3NEtcfMjhaouSzsicWbcf-H5Opyl-jyXlU42NJKTN_0iTFm562wycZM3pVYGRXsOuU1o7QI1-NT-h63rxW72rqepEg7O9J7BISUTiHWqP9g5ocg9hXMd0v5aIwQbmRR4YAcg99av]

- Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9c3dFastugfo2F2LfBzFrh_RQOW4x3o_mGlR6GE-qrsH9G9FiC76fKS988wxHYvsvghaQLa3D80_moNyW_EJ9iLInqNv7mTvEWiRMW2wmToFzhqdGuumkvevrKXp6MjMZUB4tPBWDK6NiEoR9]

- Cyanoacetamide - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6e8ypxwbxPI7gxFzR2Sxc01g5Ns_NFFUTGrxaygG9WidZzSGZMtUtJdPnl6bgJemhQVoGwmlBMTfZwmGWcWhsLYvIg3XKjP2vCqxbRkgCL1tv7CwPCYMIhoO4EyyIU-reF21ESWQs]

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZgTI-RgJJZgDYKxVsUSO3PnM8CVk-39W1aLQs2MyldkS7qoeAI7a8BLeCSOfZ7H28_NvLXzfRO57XlOp-sp3HgArz-Olv9wFv1qhjiHoSI9xC5WyHOB9gLthAwYWhdfqtc9Ui3XJjJLXp8swk-svjHvMTHgBUvlQoBlnNhz0OSyQ7xWaeanQE]

- ethyl cyanoacetate - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvQ3zLR1-wIUxS-c92XQzAGD-MK_qnm7zV43Ble-PyuizuPmwhJHQac4tYkjVyjdxCs-0KuiRX5va7ThVVzUVk91TElBBL2kpY3cea3syv2XBMg4o_cjcMJ5Vd1BHU6LYZTUV2ZA==]

- Ethyl Cyanoacetate Reactions - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhY5bcNVDzqIdRYiXwQtTXttapij363Z80VAAO5ZAjOjH5E6C5SKqEFt3EIZnB6jh2C1YGgQWNOIr36oXYP4-dQbqLi69BNNUm4yXqkMIHQ43O0jqnHr4j6xvwkOryjtBt4lCiOWpMj5wW5cbqCCgcF9uZDCVj8HGwjmYctE46JtB8YHZj6gRE4mDWz1ZE5MF5__848V0fODx9ZOQdz3RxazVZkcKuB2Df1D9t91aNaIrmnaie99QoSRz5RL-6x2dw5_1Yu_iCsRFCji0O5g==]

- Buy 2-cyano-N-(cyclopropylmethyl)acetamide (EVT-8934362) - EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj2-_1dezdf73m9JLTCRy0FFuUj1gz11sV4dH-4AwyuMcomgO4sgEfLbTlWR-lPTPOEbt7nnqf_UagRhX0y7O6KJsxJacCBozzfl9CpvXjUswswRAScPLB30m1XLxwTi-iHEoiDLEsHw==]

- 2-CYANO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhH5QSVnORjSpHe8__twDm5v7qOouAAKSGsF70w0hkvw2UvFPUm_4ncbBzccty0NcIyg2b5fGF-HAKqY5WMZVWxcmuYBm8jf6pkMSgsdNJYy2QKN6VAMt63W3nxiGLgXNm7q6MbK232VRwUfz2bAO5Hy6dYsmjb8wOqOeBmGVD1w==]

- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSISxXvBBq67zjTaNc3hGWO6kJ8s2Bf-X-OUtRkl8yrqaXfPF_4SgwBlk048zXDFxgVYucTsws9QSsDWmZOYUvbHN1d_xbIsAfM9pWj1-WiwgjOtG-TZEsuIAbpwXlKwGqJN1nJ-8epYWVg6eHg7cG54dZ7VeqMh99XiIozi93iUhe5cljuGjCxfokJ3-0v4u-Hvteq6_Z5JlM2BRfrP8I5EmW6zEBBngL-RgTvyThRVq6_Q7PbAeO_YiZxuAAzFl3_LV3rZdhDMuiEQbu0QpM977h2S8OQo5bvAQ=]

- (PDF) Ethyl Cyanoacetate Reactions - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw2WVXTBfoF2onkhbu7yCOgPSznMQoyfsV9Gxj7hj-_VOID1RayeemiNELrkvsqICs9bymyg3WuRHn2m0JWC1Nr42vRz_20zlxdTSS6jMwHZdMjsjKSyHWEBZmZjvKwbIoyf6TatGUQcZxeelEPtEMxKLEYgSY5P7Miwh8O93yvIeyPDe3mcgO3CE=]

- Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz4bHiJeiBeCCsb-gndDgRDTgvRRTcHniyYxN5ah1fw1jEZicYJzz9HFZHBlx9yGHnEKd7lM4ygTdVQcyTYkF1m3Lv8zESDZPwb9NV-I9bctQaGyPI4bNHVZisGwuzEEbQDb3wS-Bunzh1uhYOu4teyRMxgYqwlD8DIIitawlBDBGhbLlfKGW6iCAR7P7jhtM56w==]

- 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrHdvru4kwEg5tCZTgP6oOARBdBh0QvCVkZInPPhrwYzK_CLzJMcLZYYEG-qsQNtaBZNLA48C2DsIICICvmM7mZP3YxCmYQZ-zm-XG6vzPWrrn8YEUaCwCG0F5LG-LgxKC6o5YhyoHcKHUFBWpQXqa8T_YZ4wU2epDgwKFIWM=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. 2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. 2-CYANO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE [amp.chemicalbook.com]

- 10. PubChemLite - 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 2-cyano-N-(3-isopropoxypropyl)acetamide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the molecule 2-cyano-N-(3-isopropoxypropyl)acetamide. While direct experimental data for this specific compound is not widely published, this document synthesizes fundamental principles of spectroscopic analysis and data from analogous structures to offer a robust predictive guide for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Molecular Structure and Functional Group Analysis

2-cyano-N-(3-isopropoxypropyl)acetamide possesses a molecular formula of C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . A thorough understanding of its constituent functional groups is paramount for interpreting its spectroscopic data. The key functionalities include:

-

Secondary Amide: The -C(=O)NH- group is a central feature, influencing the molecule's chemical and physical properties.

-

Nitrile: The -C≡N group has a distinct and characteristic spectroscopic signature.

-

Ether (Isopropoxy): The -O-CH(CH₃)₂ group contributes specific signals in NMR and IR spectroscopy.

-

Aliphatic Chains: The propyl and isopropyl groups provide a scaffold of sp³-hybridized carbons and associated protons.

The interplay of these groups dictates the molecule's electronic environment and, consequently, its interaction with various forms of electromagnetic radiation, which is the basis of spectroscopic analysis.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-cyano-N-(3-isopropoxypropyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The delocalization of lone pair electrons from the nitrogen to the carbonyl group in the amide can lead to restricted rotation around the C-N bond, potentially resulting in more complex spectra.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| NH (Amide) | 6.5 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.[2][3] |

| CH (Isopropoxy) | 3.4 - 3.7 | Septet | 1H | This proton is adjacent to an oxygen atom and is split by the six equivalent methyl protons. |

| CH₂ (adjacent to NH) | 3.2 - 3.5 | Quartet/Triplet | 2H | deshielded by the adjacent nitrogen of the amide. |

| CH₂ (adjacent to O) | 3.3 - 3.6 | Triplet | 2H | deshielded by the ether oxygen. |

| CH₂ (central propyl) | 1.6 - 1.9 | Quintet/Multiplet | 2H | Located between two CH₂ groups, leading to complex splitting. |

| CH₂ (adjacent to CN) | 2.5 - 2.8 | Singlet/Triplet | 2H | Protons adjacent to the electron-withdrawing nitrile group are deshielded. |

| CH₃ (Isopropoxy) | 1.0 - 1.3 | Doublet | 6H | These six equivalent protons are split by the single methine proton. |

The carbon NMR spectrum will provide information on the number and types of carbon atoms present.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (Amide) | 165 - 175 | Carbonyl carbons in amides are significantly deshielded.[4] |

| C≡N (Nitrile) | 115 - 125 | The nitrile carbon appears in a characteristic downfield region.[5] |

| CH (Isopropoxy) | 65 - 75 | The carbon atom bonded to the ether oxygen is deshielded. |

| CH₂ (adjacent to O) | 60 - 70 | This carbon is also deshielded due to the adjacent oxygen. |

| CH₂ (adjacent to NH) | 35 - 45 | The nitrogen atom causes a downfield shift. |

| CH₂ (central propyl) | 25 - 35 | A typical range for an aliphatic methylene carbon. |

| CH₂ (adjacent to CN) | 20 - 30 | The nitrile group has a moderate deshielding effect. |

| CH₃ (Isopropoxy) | 20 - 25 | These carbons are in a typical upfield region for aliphatic methyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3250 - 3400 | Strong, Broad | N-H Stretch |

| C-H (sp³) | 2850 - 3000 | Medium to Strong | C-H Stretch |

| C≡N (Nitrile) | 2220 - 2260 | Medium, Sharp | C≡N Stretch[6] |

| C=O (Amide I) | 1630 - 1690 | Strong, Sharp | C=O Stretch[7] |

| N-H (Amide II) | 1510 - 1570 | Medium to Strong | N-H Bend and C-N Stretch[8] |

| C-O (Ether) | 1050 - 1150 | Strong | C-O Stretch |

The presence of a strong, sharp peak around 1650 cm⁻¹ (Amide I) and a distinct peak around 2240 cm⁻¹ for the nitrile group would be key identifiers in the IR spectrum.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For 2-cyano-N-(3-isopropoxypropyl)acetamide, with a molecular weight of 184.24, the following is expected:

-

Molecular Ion Peak (M⁺): An ion at m/z = 184 would correspond to the intact molecule. This peak may be of low intensity in some ionization modes.

-

Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), a prominent peak at m/z = 185 is anticipated.[9]

Predicted Fragmentation Pattern:

Amides often undergo cleavage of the bond between the carbonyl group and the nitrogen atom.[9][10] Common fragmentation pathways for this molecule could include:

-

α-cleavage: Fission of the C-C bond adjacent to the carbonyl group or the C-N bond.

-

McLafferty Rearrangement: While less likely in this specific structure due to the lack of a γ-hydrogen on the acyl side, it is a common fragmentation for amides with longer alkyl chains.[11]

Key Predicted Fragment Ions:

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 141 | [M - CH₃CHO]⁺ | Loss of acetaldehyde from the isopropoxy group. |

| 125 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical. |

| 101 | [C₄H₉N₂O]⁺ | Cleavage of the propyl chain. |

| 86 | [C₄H₈NO]⁺ | Cleavage of the amide bond. |

| 44 | [C₂H₆N]⁺ | Fragment from the isopropoxypropylamine side. |

Experimental Protocols

To acquire the spectroscopic data for 2-cyano-N-(3-isopropoxypropyl)acetamide, the following standard methodologies are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-cyano-N-(3-isopropoxypropyl)acetamide.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of the target compound.

Caption: A simplified proposed fragmentation pathway for 2-cyano-N-(3-isopropoxypropyl)acetamide in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-cyano-N-(3-isopropoxypropyl)acetamide. By leveraging fundamental principles and comparative data, researchers can effectively anticipate the NMR, IR, and MS signatures of this molecule. The outlined experimental protocols offer a standardized approach for obtaining empirical data, which can then be used to validate the predictions made in this guide. This foundational knowledge is crucial for the quality control, characterization, and further development of this and related compounds in a research and development setting.

References

-

Abraham, R. J., & Mobli, M. (2008). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 46(11), 1053–1061. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

-

Griffiths, L., & Grant, G. H. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395–408. [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20083–20092. [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? [Link]

-

Loth, K., et al. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(30), 10486–10499. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. [Link]

-

Scribd. (n.d.). Chemists' 13C NMR Shift Guide. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Yang, J., et al. (2019). 1H NMR Spectrum of Amide Compounds. University Chemistry, 34(1), 82-86. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Link]

-

epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2-cyano-n-(3-isopropoxypropyl)acetamide. [Link]

-

Al-Majid, A. M., et al. (2022). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Molecules, 27(19), 6543. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. In NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 2-cyano-N-(4-isopropylphenyl)acetamide. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(3), M1372. [Link]

-

ResearchGate. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

-

ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. In NIST Chemistry WebBook. [Link]

Sources

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

"2-cyano-N-(3-isopropoxypropyl)acetamide" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Characterization of 2-cyano-N-(3-isopropoxypropyl)acetamide

This guide provides a comprehensive overview of the material safety, handling protocols, and chemical properties of 2-cyano-N-(3-isopropoxypropyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data from structurally related compounds to establish a robust safety and handling framework. Due to the limited specific toxicological data for this compound, a cautious and informed approach, grounded in the understanding of its functional groups, is paramount.

Chemical Identification and Structural Overview

2-cyano-N-(3-isopropoxypropyl)acetamide is a derivative of cyanoacetamide, featuring an N-substituted 3-isopropoxypropyl group. This structure combines a reactive nitrile group and an amide linkage, necessitating careful handling.

Key Identifiers:

-

Chemical Name: 2-cyano-N-(3-isopropoxypropyl)acetamide

-

CAS Number: 15029-49-9[1]

Caption: Chemical Structure of 2-cyano-N-(3-isopropoxypropyl)acetamide.

Hazard Identification and Inferred Classification

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |

This classification is predictive and based on structural analogues. This compound must be handled as a hazardous substance until its toxicological properties are thoroughly investigated.[7]

Toxicological Profile: An Evidence-Based Assessment

The toxicological properties of 2-cyano-N-(3-isopropoxypropyl)acetamide have not been fully investigated.[7] The primary concern stems from the cyanoacetamide moiety.

-

Acute Toxicity: Based on analogues, the compound is presumed to be moderately toxic if ingested, inhaled, or absorbed through the skin.[4] The oral LD50 for the parent compound, 2-cyanoacetamide, in mice is 1,680 mg/kg.[6]

-

Irritation: It is expected to be an irritant to the skin, eyes, and respiratory system.[5][6] Direct contact should be strictly avoided.

-

Chronic Exposure: Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available for this specific compound or its closest analogues.[4] The parent compound, acetamide, is listed as "Suspected of causing cancer" (H351), which warrants a high degree of caution during handling.[8]

-

Metabolism Concerns: A key toxicological consideration for cyano-containing compounds is the potential for in vivo metabolism to release cyanide. Hazardous decomposition under fire conditions can also produce hydrogen cyanide gas.[5][9]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

4.1. Engineering Controls

-

Primary Containment: All handling of solid or solutions of 2-cyano-N-(3-isopropoxypropyl)acetamide must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: The laboratory must be well-ventilated, with safety showers and eyewash stations readily accessible.[4]

4.2. Personal Protective Equipment (PPE)

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[6] Gloves must be inspected before use and changed immediately if contaminated.

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[6]

-

Respiratory Protection: If working outside a fume hood (not recommended) or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (N95 or P1 type) is necessary.[6]

Caption: Standard workflow for safely handling 2-cyano-N-(3-isopropoxypropyl)acetamide.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures: For a small spill, and only if properly trained and equipped, carefully sweep up the solid material, avoiding dust formation, and place it into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area, ensure ventilation, and contact the institution's environmental health and safety department.[7]

Physicochemical Data, Stability, and Storage

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₂ | [1][2][3] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| Physical Form | Predicted to be a solid or liquid | |

| XlogP (predicted) | 0.4 | [3] |

| Monoisotopic Mass | 184.12119 Da | [3] |

Stability and Reactivity:

-

Stability: The compound is expected to be stable under normal laboratory conditions.[4][5]

-

Conditions to Avoid: Avoid strong heating, as it may lead to decomposition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][6]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[5][9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][10]

Illustrative Synthesis Pathway

Understanding the synthesis of this molecule provides context for potential impurities and reaction hazards. A plausible route involves the aminolysis of an activated cyanoacetic acid derivative with 3-isopropoxypropan-1-amine.

Caption: Plausible synthesis of the target compound via aminolysis.

This reaction is analogous to the well-established synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia.[11] The reaction would likely require heating and would produce ethanol as a byproduct. Standard purification techniques like recrystallization or column chromatography would be necessary.

Disposal Considerations

All waste containing 2-cyano-N-(3-isopropoxypropyl)acetamide must be treated as hazardous.

-

Waste Disposal: Dispose of this material through a licensed professional waste disposal service.[6][7]

-

Containers: Do not reuse empty containers. They should be disposed of as unused product.[7]

-

Environmental Precautions: Do not let the product enter drains or waterways.[4][7]

References

-

2-Cyano-N-(3-isopropoxypropyl)acetamide. Amerigo Scientific. [Link]

-

2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2). PubChemLite. [Link]

-

Cyanoacetamide. Wikipedia. [Link]

-

Acetamide, 2-cyano-. NIST WebBook. [Link]

-

Material Safety Data Sheet: cyanoacetamide 98%. Oakwood Chemical. [Link]

-

Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). ResearchGate. [Link]

-

Cyanoacetamide. Organic Syntheses Procedure. [Link]

Sources

- 1. 2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific [amerigoscientific.com]

- 2. 2-CYANO-N-(3-ISOPROPOXYPROPYL)ACETAMIDE [amp.chemicalbook.com]

- 3. PubChemLite - 2-cyano-n-(3-isopropoxypropyl)acetamide (C9H16N2O2) [pubchemlite.lcsb.uni.lu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. One moment, please... [oxfordlabfinechem.com]

- 7. capotchem.cn [capotchem.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Unlocking the Potential of 2-cyano-N-(3-isopropoxypropyl)acetamide: A Technical Guide for Innovative Research

For Immediate Release

This technical guide serves as an in-depth exploration of the potential research applications of 2-cyano-N-(3-isopropoxypropyl)acetamide, a molecule poised at the intersection of versatile reactivity and potential biological significance. While direct research on this specific compound is nascent, its structural components—the proven pharmacophore of the cyanoacetamide core and the modulating N-(3-isopropoxypropyl) substituent—provide a strong rationale for its investigation across several key scientific domains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for novel discoveries.

Molecular Profile and Synthesis

Chemical Identity:

| Property | Value |

| IUPAC Name | 2-cyano-N-(3-isopropoxypropyl)acetamide |

| CAS Number | 15029-49-9[1] |

| Molecular Formula | C₉H₁₆N₂O₂[1] |

| Molecular Weight | 184.24 g/mol [1] |

| Predicted XlogP | 0.4[2] |

The structure of 2-cyano-N-(3-isopropoxypropyl)acetamide features a reactive cyanoacetamide core, known for its utility in synthesizing a wide array of heterocyclic compounds and its presence in various biologically active molecules.[3] The N-substitution with a 3-isopropoxypropyl group introduces a flexible, lipophilic element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Approach:

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry. A common and efficient method involves the nucleophilic acyl substitution of an alkyl cyanoacetate, such as ethyl cyanoacetate, with the corresponding amine, in this case, 3-isopropoxypropan-1-amine. This reaction can be performed under various conditions, including conventional heating or microwave irradiation to expedite the process.

Experimental Protocol: Synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-isopropoxypropan-1-amine and ethyl cyanoacetate in a suitable high-boiling solvent (e.g., ethanol or solvent-free).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-cyano-N-(3-isopropoxypropyl)acetamide.

Caption: General workflow for the synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide.

Potential Research Applications

The true potential of 2-cyano-N-(3-isopropoxypropyl)acetamide lies in its versatility as a scaffold for generating novel compounds with diverse biological activities. The following sections outline promising avenues for research.

As a Precursor in Heterocyclic Synthesis for Drug Discovery

The cyanoacetamide moiety is a highly valuable building block in medicinal chemistry due to its ability to participate in a variety of cyclization reactions. The active methylene group, flanked by the cyano and carbonyl groups, is readily deprotonated and can react with various electrophiles to form five- and six-membered heterocyclic rings, which are prevalent in many approved drugs.

Potential Heterocyclic Scaffolds:

-

Pyridones: Reaction with 1,3-dicarbonyl compounds can yield substituted pyridone derivatives, a class of compounds known for their diverse pharmacological activities, including antiviral and anticancer properties.

-

Pyrimidines: Condensation with amidines or guanidines can lead to the formation of substituted pyrimidines, which are core structures in many kinase inhibitors and other therapeutic agents.

-

Thiophenes: The Gewald reaction, involving condensation with a ketone or aldehyde and elemental sulfur, can produce substituted aminothiophenes, which have shown a range of biological activities.

Caption: Potential pathways for heterocyclic synthesis from the target compound.

Experimental Protocol: Synthesis of a Substituted Pyridone Derivative

-

Reaction Setup: In a suitable solvent such as ethanol, dissolve 2-cyano-N-(3-isopropoxypropyl)acetamide and an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

-

Reaction: Heat the mixture to reflux and monitor by TLC.

-

Isolation: Upon completion, cool the reaction mixture to induce precipitation of the product. The solid can be collected by filtration, washed with cold solvent, and dried.

-

Characterization: Characterize the final product using standard analytical techniques (NMR, MS, IR).

Investigation of Inherent Biological Activities

While often used as a synthetic intermediate, the cyanoacetamide scaffold itself is present in molecules with notable biological effects. It is plausible that 2-cyano-N-(3-isopropoxypropyl)acetamide and its simple derivatives could exhibit inherent pharmacological activities. The isopropoxypropyl side chain can modulate the compound's lipophilicity and hydrogen bonding capacity, potentially influencing its interaction with biological targets.

Proposed Areas of Investigation:

-

Anticancer Activity: Many cyanoacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] Initial screening of 2-cyano-N-(3-isopropoxypropyl)acetamide against a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) is warranted.

-